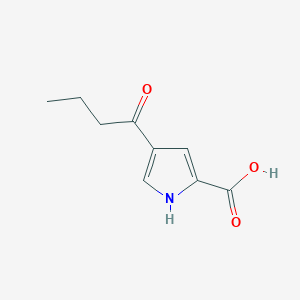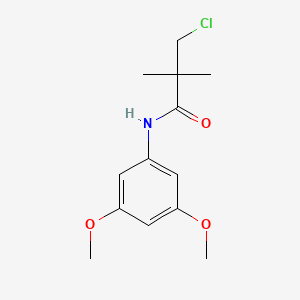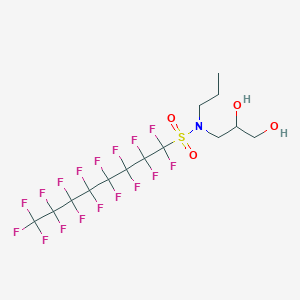
2-Chloro-1,3-difluoro-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-difluoro-4-iodobenzene (CDIB) is a halogenated aromatic compound that has been used in a variety of scientific and industrial applications. Its chemical structure consists of a benzene ring with two chlorine atoms, one difluoromethyl group, and one iodide group. CDIB has attracted attention due to its unique properties, such as its high solubility in polar solvents, high reactivity, and stability in air.
科学的研究の応用
Organic Synthesis and Functionalization
- The behavior of halobenzenes, including 1,3-difluorobenzene, towards strong bases has been investigated, indicating that 2,6-dihalobenzoic acids are directly accessible by treatment with a suitable base and dry ice. This process highlights the versatility of halobenzenes in synthetic chemistry, potentially applicable to 2-Chloro-1,3-difluoro-4-iodobenzene for synthesizing carboxylic acid derivatives (Heiss, Marzi, & Schlosser, 2003).
Catalysis
- Selectfluor, a fluorinating reagent, has been utilized for various functionalizations of organic compounds, including iodination, bromination, and chlorination. This highlights the role of fluorinated reagents in enhancing the reactivity and selectivity of halogenated compounds, which could be relevant for modifying this compound in specific organic transformations (Stavber & Zupan, 2005).
Material Science
- The biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis was studied, showing the capability to degrade 1,3-difluorobenzene, a structurally related compound to this compound. This research indicates potential environmental applications in the degradation and removal of halogenated organic pollutants (Moreira et al., 2009).
Fluorination Techniques
- A practical and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene was developed, demonstrating an efficient approach to introduce fluorine atoms into organic molecules, which could be applicable to the functionalization of this compound (Kitamura et al., 2011).
作用機序
Target of Action
Halogenated benzene compounds can interact with various biological targets depending on their specific structures. They can bind to different enzymes, receptors, or DNA, thereby affecting their function .
Mode of Action
The mode of action can vary widely. Some halogenated benzenes might inhibit enzyme activity, while others might interfere with normal cellular processes. The specific interactions depend on the exact structure of the compound and the biological target .
Biochemical Pathways
Halogenated benzenes can affect various biochemical pathways. For instance, they might interfere with the normal function of the endocrine system, disrupt cellular respiration, or induce oxidative stress .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of halogenated benzenes can vary. Factors such as the compound’s lipophilicity, the presence of metabolic enzymes, and the characteristics of the biological membrane can influence these processes .
Result of Action
The molecular and cellular effects can range from changes in gene expression and enzyme activity to cellular damage and death. These effects depend on the specific biological targets and the concentration of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of halogenated benzenes .
特性
IUPAC Name |
2-chloro-1,3-difluoro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZBGQHUCKRNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378552 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-06-2 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)
![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)




![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)
![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)

